

physical and chemical properties of Frutinone A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frutinone A*

Cat. No.: *B137992*

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Frutinone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the *Polygala* genus, such as *Polygala fruticosa*. It has garnered scientific interest due to its notable biological activities, including antifungal properties and potent inhibition of cytochrome P450 1A2 (CYP1A2). This technical guide provides a detailed overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies related to **Frutinone A**.

Physical and Chemical Properties

Frutinone A is a small molecule with a rigid, planar structure. Its key physicochemical properties are summarized in the table below. While extensive solubility data is not readily available in the literature, its flavonoid-like structure suggests it is likely soluble in organic solvents like DMSO and alcohols, with limited solubility in water.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₈ O ₄	[1][2]
Molecular Weight	264.23 g/mol	[1][2]
CAS Number	38210-27-4	[1]
Appearance	Data not available	
Melting Point	>181 °C (decomposes)	
Boiling Point	461.2 °C at 760 mmHg	
Density	1.49 g/cm ³	
Solubility	Data not available	
Storage	2-8°C	

Spectral Data

Detailed spectral data for **Frutinone A** is not extensively published. However, characterization is typically performed using standard spectroscopic techniques.

- ¹H and ¹³C NMR: The aromatic nature of **Frutinone A** would result in a series of signals in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm). The ¹³C NMR spectrum would show characteristic peaks for carbonyl carbons (in the lactone and ketone groups), aromatic carbons, and carbons involved in the ether linkages.
- FT-IR: The infrared spectrum of **Frutinone A** would be expected to show characteristic absorption bands for C=O stretching (from the ketone and lactone moieties), C-O-C stretching (from the ether linkages), and C=C stretching from the aromatic rings.
- UV-Vis: As a flavonoid-like compound, **Frutinone A** is expected to exhibit strong UV absorbance. By analogy to similar compounds, absorption maxima would likely be observed in the ranges of 230-290 nm and 300-350 nm in solvents like methanol or ethanol.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carbonyl groups (CO) and retro-Diels-Alder reactions characteristic of flavonoid-type structures.

Biological Activities and Signaling Pathways

Antifungal Activity

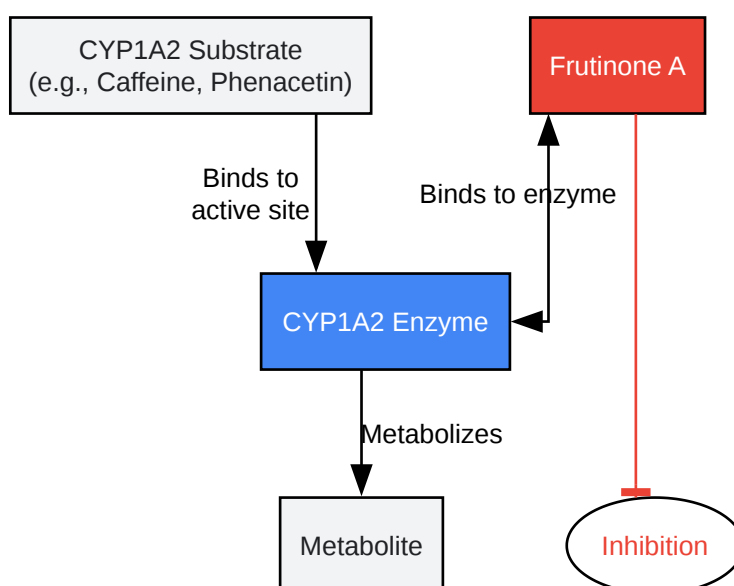
Frutinone A has demonstrated significant antifungal activity against various fungal species. Notably, it has been reported to be effective against *Cladosporium cucumerinum*.

Inhibition of Cytochrome P450 1A2 (CYP1A2)

A key biological activity of **Frutinone A** is its potent and selective inhibition of CYP1A2, a crucial enzyme in drug metabolism. Studies have shown that **Frutinone A** is a reversible inhibitor of CYP1A2 with an IC_{50} value of 0.56 μ M. The mode of inhibition is reported to be mixed or competitive, depending on the substrate used in the assay. This potent inhibition suggests a potential for drug-herb interactions if **Frutinone A** or extracts containing it are co-administered with drugs metabolized by CYP1A2.

The following diagram illustrates the inhibitory effect of **Frutinone A** on the metabolic activity of CYP1A2.

Frutinone A Inhibition of CYP1A2-Mediated Metabolism



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Frutinone A inhibits CYP1A2 metabolism.

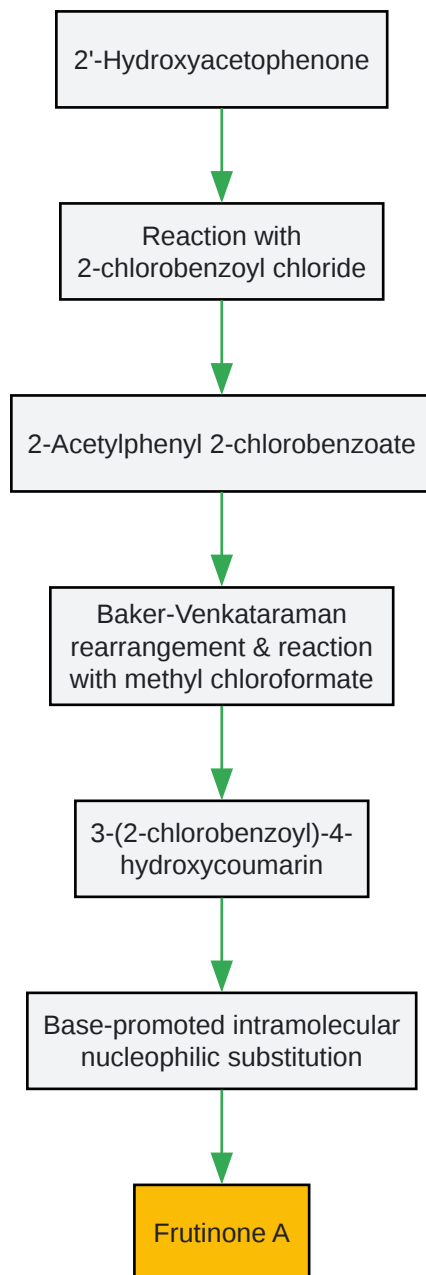
Experimental Protocols

Detailed, validated experimental protocols for the isolation, purification, and specific biological assays of **Frutinone A** are not widely available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.

Total Synthesis of Frutinone A

A protocol for the total synthesis of **Frutinone A** has been described, which involves a three-step process starting from 2'-hydroxyacetophenone. The key steps include a Baker-Venkataraman rearrangement followed by an intramolecular nucleophilic substitution.

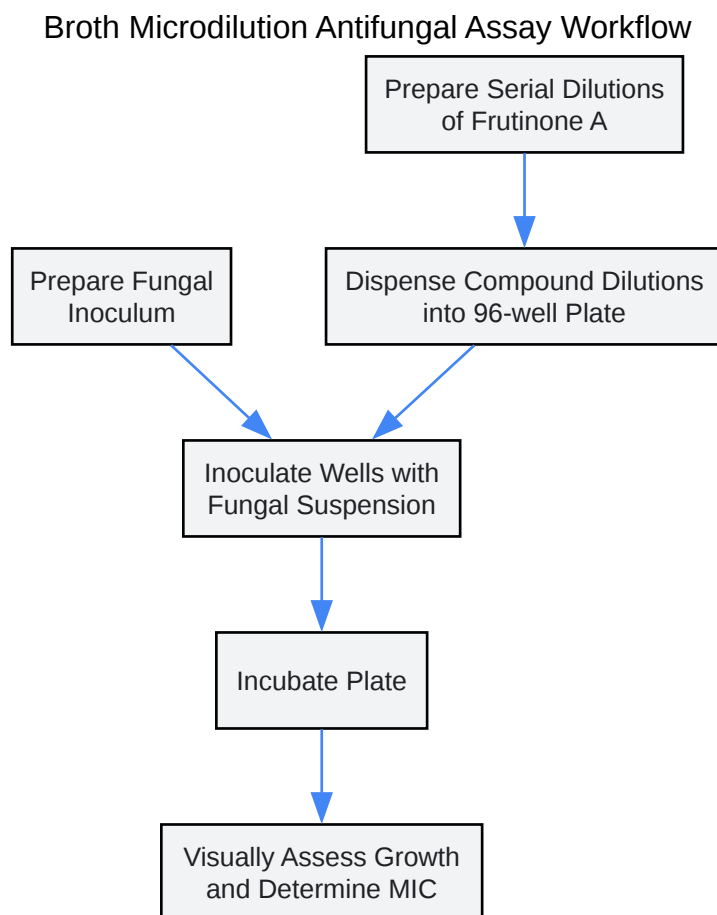
Total Synthesis Workflow of Frutinone A

[Click to download full resolution via product page](#)A three-step total synthesis of **Frutinone A**.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

- Preparation of Fungal Inoculum:
 - Culture the fungal strain (e.g., *Cladosporium cucumerinum*) on an appropriate agar medium.
 - Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80).
 - Adjust the spore concentration to a standardized value (e.g., 1×10^5 to 5×10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
- Preparation of **Frutinone A** Solutions:
 - Prepare a stock solution of **Frutinone A** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of **Frutinone A**.
 - Include positive (fungus in broth without **Frutinone A**) and negative (broth only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Frutinone A** that causes complete visual inhibition of fungal growth.



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Workflow for antifungal susceptibility testing.

Conclusion

Frutinine A is a promising natural product with well-defined biological activities, particularly as an antifungal agent and a potent inhibitor of CYP1A2. While its fundamental physicochemical properties are known, a more detailed characterization, including comprehensive solubility and spectral data, would be beneficial for its further development as a research tool or therapeutic lead. The synthetic route provides access to the molecule for further studies, and standardized biological assays will be crucial for a more in-depth understanding of its mechanism of action.

and potential applications. This guide serves as a foundational resource for professionals engaged in the study and development of novel bioactive compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Frutinone A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137992#physical-and-chemical-properties-of-frutinone-a]

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